molecular formula C19H21N5O3 B13950014 4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide

4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide

Cat. No.: B13950014
M. Wt: 367.4 g/mol
InChI Key: OVSFSIAHHDHDIS-UHFFFAOYSA-N
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Description

4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is a bicyclic system containing nitrogen atoms, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This reaction forms the pyrido[3,2-d]pyrimidine core, which is then further functionalized to introduce the amino, tert-butoxy, and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are more environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the tert-butoxy and methoxy groups enhances its solubility and stability, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-[2-amino-4-[(2-methylpropan-2-yl)oxy]pyrido[3,2-d]pyrimidin-6-yl]-N-methoxybenzamide

InChI

InChI=1S/C19H21N5O3/c1-19(2,3)27-17-15-14(22-18(20)23-17)10-9-13(21-15)11-5-7-12(8-6-11)16(25)24-26-4/h5-10H,1-4H3,(H,24,25)(H2,20,22,23)

InChI Key

OVSFSIAHHDHDIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C(=O)NOC)N

Origin of Product

United States

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